1-Benzyl-4-(dimethylamino)piperidine
Description
1-Benzyl-4-(dimethylamino)piperidine (CAS: 64168-08-7) is a piperidine derivative with a benzyl group at the 1-position and a dimethylamino substituent at the 4-position. It belongs to a class of compounds developed as acetylcholinesterase (AChE) inhibitors, primarily for treating Alzheimer’s disease (AD). AChE inhibitors enhance cholinergic transmission by preventing the hydrolysis of acetylcholine, a neurotransmitter critical for memory and cognition. This compound emerged from structure-activity relationship (SAR) studies on 1-benzylpiperidine derivatives, which identified structural modifications that optimize AChE inhibition and selectivity .
Key structural features include:
- Benzyl group: Anchors the molecule in the AChE active site via hydrophobic interactions.
- Dimethylamino group: Enhances binding through cation-π interactions with aromatic residues in the catalytic gorge.
- Piperidine ring: Provides rigidity and spatial orientation for optimal binding.
Properties
IUPAC Name |
1-benzyl-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYWDMYARWZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328982 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64168-08-7 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-(dimethylamino)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl chloride in the presence of a base, followed by the addition of dimethylamine. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Sodium or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(dimethylamino)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted piperidines
Scientific Research Applications
1-Benzyl-4-(dimethylamino)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, including analgesics and antipsychotic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to neurotransmitter release and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the release of neurotransmitters such as dopamine and serotonin, affecting neuronal signaling pathways. It may also inhibit certain enzymes, leading to altered metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020)
- Structural Modifications: Incorporates a dimethoxyindanone moiety instead of dimethylamino.
- Activity : IC50 = 5.7 nM against AChE, making it ~100-fold more potent than early piperidine derivatives .
- Selectivity : 1,250-fold selectivity for AChE over butyrylcholinesterase (BuChE) due to optimized interactions with Trp86, Tyr337, and Phe338 in the AChE gorge .
- Pharmacokinetics : Longer duration of action (>24 hours) compared to physostigmine, with oral bioavailability .
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine
- Structural Features: Flexible ethyl linker with a benzoylamino group.
- Activity : IC50 = 120 nM, indicating lower potency than donepezil. Rigid analogs (e.g., isoindoline derivatives) improved activity (IC50 = 20 nM) by reducing conformational entropy .
- Binding Interactions : The benzoyl group engages in π-π stacking with Phe295, while the benzyl group interacts with Trp286 .
Benzisoxazole Derivatives (e.g., Villalobos et al., 1994)
- Structural Features: Benzisoxazole ring replaces the dimethylamino group.
- Activity : IC50 = 8–50 nM, comparable to donepezil. Enhanced selectivity for AChE due to hydrogen bonding with Ser125 and His447 .
- Limitations : Reduced blood-brain barrier permeability compared to piperidine-based inhibitors .
Tacrine Hybrids
- Structural Features : Tacrine moiety fused to 1-benzylpiperidine.
- Activity : Dual AChE and BuChE inhibition (IC50 = 10–100 nM) but higher toxicity due to hepatotoxicity risks .
Structural-Activity Relationship (SAR) Insights
Mechanistic Comparisons
Binding Mode Analysis
- Donepezil: Binds to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. The dimethoxyindanone group occupies the PAS, while the benzylpiperidine moiety interacts with the CAS .
- This compound: Primarily targets the CAS, with the dimethylamino group forming π-cation interactions with Trp420 and Tyr333 .
- Benzisoxazole Derivatives : Engage in hydrogen bonding with catalytic triad residues (Ser200, His440) .
Selectivity Profiles
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Ratio (AChE/BuChE) |
|---|---|---|---|
| This compound | ~500 | ~10,000 | 20 |
| Donepezil | 5.7 | 7,125 | 1,250 |
| Tacrine Hybrids | 10–100 | 50–200 | 0.5–2 |
Biological Activity
1-Benzyl-4-(dimethylamino)piperidine (BDMP) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is recognized for its potential in medicinal chemistry, particularly as a monoamine releasing agent and as an intermediate for synthesizing various pharmaceuticals. This article delves into the biochemical properties, mechanisms of action, and research applications of BDMP, supported by data tables and case studies.
Monoamine Release
BDMP has been shown to selectively release neurotransmitters, notably dopamine, norepinephrine, and serotonin. Among these, it exhibits a higher efficacy for norepinephrine release, making it a candidate for further exploration in neuropharmacology. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic implications in mood disorders and attention-related conditions.
Cellular Effects
The compound influences cellular processes by activating the cAMP signaling pathway. This activation leads to increased intracellular levels of cAMP, which plays a crucial role in various physiological processes including cell metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of BDMP involves its interactions with monoamine transporters, where it inhibits the reuptake of neurotransmitters. This inhibition enhances synaptic availability of these neurotransmitters, thus affecting neuronal signaling pathways. Additionally, BDMP is localized primarily within synaptic vesicles, where it is stored and released upon neuronal stimulation.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzylpiperidine | Lacks dimethylamino group | Limited neuropharmacological activity |
| 1-Benzyl-4-(methylamino)piperidine | Contains methylamino group | Moderate neurotransmitter release |
| N-Benzylpiperidine | Lacks dimethylamino group | Different pharmacological properties |
BDMP's unique substitution pattern imparts distinct chemical properties that enhance its biological activity compared to similar compounds.
Medicinal Chemistry
BDMP serves as a building block in the synthesis of various pharmaceuticals, including analgesics and antipsychotic agents. Its role in drug discovery is significant due to its ability to interact with neurotransmitter systems.
Neuropharmacological Studies
Research has indicated that BDMP may have neuroprotective effects. In vitro studies show low toxicity against rat pheochromocytoma (PC12) cells, suggesting safety for potential therapeutic applications . Furthermore, derivatives of BDMP have been explored for their inhibitory effects on acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .
Case Studies
- Neuroprotective Effects : A study demonstrated that BDMP derivatives exhibited moderate AChE inhibition with IC50 values comparable to established drugs like donepezil. These findings highlight the potential of BDMP in developing treatments for cognitive disorders .
- Synthesis of Hybrid Compounds : Research has focused on synthesizing hybrids incorporating the BDMP structure to enhance cholinergic neurotransmission. These hybrids showed improved binding affinities towards sigma-1 receptors and demonstrated multi-functional profiles against cholinesterases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
